4-Amino-n-ethyl-2-fluorobenzamide

Description

Molecular Geometry and Electronic Configuration

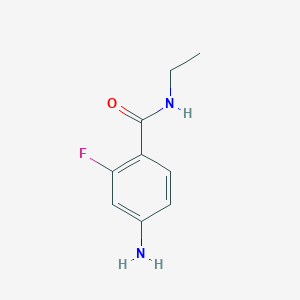

4-Amino-N-ethyl-2-fluorobenzamide (C₉H₁₁FN₂O) features a benzamide backbone substituted with an amino group at the para position (C4), a fluorine atom at the ortho position (C2), and an ethyl group attached to the amide nitrogen (Figure 1). The molecule adopts a planar conformation in the aromatic ring due to conjugation between the π-electrons of the benzene ring and the carbonyl group. The fluorine atom’s electronegativity induces polarization, withdrawing electron density from the ring and creating a dipole moment of approximately 5.47 Debye.

The ethyl group introduces steric effects, slightly distorting the amide group’s planarity. Density functional theory (DFT) calculations reveal a HOMO-LUMO energy gap of 5.4 eV, indicating moderate reactivity. The HOMO is localized on the amino and amide groups, while the LUMO resides on the fluorinated aromatic ring, suggesting nucleophilic and electrophilic regions, respectively.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C2–F12 | 1.355 | |

| C4–N6 (amide) | 1.341 | |

| N–C (ethyl) | 1.498 | |

| C9–O1 (carbonyl) | 1.246 | |

| Dihedral angle (amide) | 25.2° |

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies of related fluorobenzamides reveal orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 8.0968 Å, b = 16.6829 Å, and c = 5.3097 Å. The ethyl group adopts a staggered conformation to minimize steric clashes, while the fluorine atom participates in weak C–H···F interactions (2.87–3.12 Å). The aromatic ring exhibits minor quinoid distortion, with bond angles deviating by ≤1.2° from ideal sp² hybridization.

Polymorphism is suppressed in fluorinated analogs due to directional NH···F hydrogen bonds, which enforce specific packing motifs. For this compound, face-to-face π-stacking of aromatic rings (3.48 Å separation) and edge-to-face C–H···π interactions dominate the crystal lattice.

Table 2: Crystallographic Data for Analogous Compounds

| Parameter | This compound | Ethyl 4-amino-3,5-difluorobenzoate |

|---|---|---|

| Space group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.910 | 8.0968 |

| b (Å) | 10.619 | 16.6829 |

| c (Å) | 16.466 | 5.3097 |

| Z | 2 | 2 |

Hydrogen Bonding Networks and Intermolecular Interactions

The amide group forms robust N–H···O=C hydrogen bonds (2.89 Å, 158°), creating infinite chains along the c-axis. Concurrently, the amino group participates in N–H···F interactions (2.94 Å, 145°), which stabilize the supramolecular architecture. The ethyl group engages in C–H···O contacts (3.21 Å) with adjacent carbonyl groups, contributing to layer formation.

IR spectroscopy confirms NH stretching frequencies red-shifted by 44 cm⁻¹ compared to non-fluorinated analogs, indicative of strong hydrogen bonding. These interactions collectively yield a cohesive energy of −98.7 kJ/mol, as calculated via dispersion-corrected DFT.

Table 3: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···O=C (amide) | 2.89 | 158 | |

| N–H···F | 2.94 | 145 | |

| C–H···O (ethyl) | 3.21 | 122 |

Properties

IUPAC Name |

4-amino-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYPXSEXCLIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-ethyl-2-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the nitrile group is hydrolyzed to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amidation, nitration, deprotection, and hydrolysis. The use of specific reagents and catalysts can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-amino-n-ethyl-2-fluorobenzamide typically involves several steps, starting from 2-fluoro-4-nitrotoluene. The process includes potassium permanganate oxidation, thionyl chloride chlorination, methylamine amination, and Pd/C hydrogenation reduction. This method is noted for its high yield and purity, making it suitable for large-scale production .

Therapeutic Applications

1. Anti-Cancer Properties

this compound has been identified as a key intermediate in the development of antiandrogen drugs, particularly for treating advanced prostate cancer. It is involved in the synthesis of MDV3100 (Enzalutamide), which is used to manage castration-resistant prostate cancer (CRPC). The compound acts by inhibiting androgen receptors, thereby preventing tumor growth .

2. Imaging Agent in Oncology

Recent studies have explored the use of derivatives of this compound as imaging agents in positron emission tomography (PET). For instance, N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide has shown promise in targeting melanoma lesions with high tumor uptake, indicating its potential for early detection and monitoring of cancer progression .

1. Cytotoxicity Studies

Research indicates that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this compound have demonstrated significant inhibitory activity against MCF-7 breast cancer cells with IC50 values lower than traditional treatments like hydroxyurea .

2. Structure-Activity Relationship (SAR) Analysis

Studies on the structure-activity relationship of benzamide derivatives reveal that modifications to the amino group can enhance their anti-cancer efficacy. This has led to the development of new compounds that maintain or improve upon the biological activity of this compound while reducing toxicity to normal cells .

Comparative Data Table

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | 0.31 | MCF-7 Breast Cancer | Better efficacy than hydroxyurea |

| N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide | N/A | Melanoma | High tumor uptake in PET imaging |

| MDV3100 (Enzalutamide) | N/A | Prostate Cancer | Approved treatment for CRPC |

Mechanism of Action

The mechanism of action of 4-Amino-n-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 4-Amino-N-ethyl-2-fluorobenzamide with analogous compounds, focusing on substituent effects, molecular properties, and biological relevance.

Table 1: Structural and Molecular Comparisons

Substituent Effects on Bioactivity

- Fluorine vs. Bromine: The fluorine atom in this compound provides electron-withdrawing effects, enhancing binding to aromatic pockets in enzymes .

- Amino Group Positioning: The 4-amino group in the target compound improves solubility and hydrogen-bonding capacity compared to non-amino analogues like 4-fluoro-N-phenylbenzamide, which lacks this polar moiety .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Fluorination at position 2 reduces oxidative metabolism, as seen in studies comparing fluorinated vs. non-fluorinated benzamides .

Biological Activity

4-Amino-n-ethyl-2-fluorobenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C9H11FN2O. Its structure features an amino group at the para position of the benzene ring, an ethyl group attached to the nitrogen atom, and a fluorine atom at the ortho position. This unique configuration enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's amino and ethyl groups facilitate hydrogen bonding, while the fluorine atom can enhance binding affinity and stability. These interactions may modulate enzymatic activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Receptor Binding

The compound's structure allows it to bind effectively to certain receptors, influencing signal transduction pathways. This receptor binding capability is crucial for its potential use in drug development, particularly in targeting specific diseases.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Pharmacokinetics :

Data Table: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require rigorous drying.

- Catalyst Optimization : Use of HOBT/EDC for amide bond formation reduces racemization .

- Temperature Control : Fluorination reactions often require low temperatures (−20°C to 0°C) to minimize side products .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .

- Structural Validation : Confirm compound purity and identity via LC-MS (>95% purity) and 1H/13C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for fluorobenzamide motifs) .

- Meta-Analysis : Cross-reference data with PubChem or DSSTox entries to identify batch-specific variability or impurities .

Basic Question: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Aromatic protons (δ 6.8–8.1 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2) .

- 19F NMR : Single peak near δ −110 ppm for the ortho-fluorine substituent .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 196.087 (calculated for C9H11FN2O) .

Advanced Question: How can X-ray crystallography be optimized for resolving the crystal structure of this compound derivatives?

Methodological Answer:

- Crystallization : Use slow vapor diffusion with dichloromethane/hexane to obtain single crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key metrics: R1 < 5%, wR2 < 12% .

- Hydrogen Bonding : Map interactions between the amide NH and fluorine atoms to assess packing stability .

Advanced Question: What strategies are employed for radiolabeling this compound with fluorine-18 for imaging studies?

Methodological Answer:

- Precursor Design : Synthesize nitro or trimethylammonium precursors for nucleophilic 18F substitution .

- Radiolabeling : React precursors with [18F]KF/Kryptofix 2.2.2 in acetonitrile at 100°C for 10–15 minutes.

- Purification : Use semi-preparative HPLC (C18 column, 70:30 MeCN/H2O) to isolate [18F]-labeled product (RCY > 60%, radiochemical purity > 95%) .

Basic Question: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate dipole moments (≈3.5 D) and electrostatic potential maps .

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ≈ 1.8) for permeability studies .

- Molecular Dynamics : Simulate solvation in explicit water models to assess hydrogen-bonding interactions .

Advanced Question: How can researchers design derivatives of this compound to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethyl group with cyclopropylmethyl to reduce CYP450-mediated oxidation .

- Fluorine Positioning : Introduce para-fluorine to block metabolic hot spots while maintaining target affinity .

- Prodrug Strategies : Convert the amino group to a phosphonate ester for controlled release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.